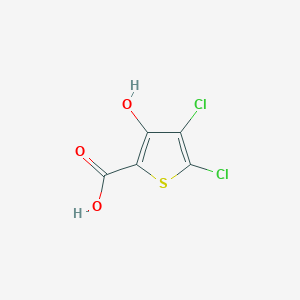

4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid

Description

4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 4 and 5, a hydroxyl group at position 3, and a carboxylic acid moiety at position 2. Chlorinated thiophenes are widely employed as intermediates in pharmaceutical and materials science due to their electronic and steric effects, which influence reactivity and binding interactions .

Properties

IUPAC Name |

4,5-dichloro-3-hydroxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O3S/c6-1-2(8)3(5(9)10)11-4(1)7/h8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWAGVBRYOWANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Cl)Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Thiophene-2-carboxylic Acid Derivatives

A well-documented method for introducing chlorine atoms at the 4 and 5 positions involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in a mixed solvent system. This approach is mild and suitable for batch preparation, yielding high purity products.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 3-methylthiophene-2-carboxylic acid (or thiophene-2-carboxylic acid) | Dissolved in a mixed solvent of acetic acid and N,N-dimethylformamide (DMF) |

| 2 | N-chlorosuccinimide (NCS) added under ice bath conditions | Chlorination initiated by gentle heating to ~35°C |

| 3 | Reaction stirred for 5-6 hours at 35°C | Reaction monitored for completion |

| 4 | Work-up by extraction with ethyl acetate and water washes | Organic layer collected, solvent removed |

| 5 | Purification by column chromatography | Yields typically above 90% |

This method was demonstrated in a patent for a closely related compound, 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, showing a one-step chlorination with high yield and ease of purification.

Introduction of the Hydroxy Group at Position 3

The hydroxy substitution at the 3-position on the thiophene ring can be achieved by controlled oxidation or via substitution reactions on appropriately functionalized intermediates.

- While direct hydroxylation methods on 4,5-dichlorothiophene-2-carboxylic acid are less commonly reported, literature on thiophene derivatives suggests that electrophilic substitution or nucleophilic aromatic substitution under mild oxidative conditions can introduce the hydroxy group.

- Alternatively, a precursor bearing a suitable leaving group at position 3 (e.g., halogen or sulfonate ester) can be converted to the hydroxy derivative by hydrolysis.

Alternative Synthetic Routes and Considerations

- Thiophene-2-carboxylic acid derivatives with halogen substitutions have been prepared via halogenation of thiophene-2-carboxylic acid followed by further functional group transformations.

- The carboxylic acid group is often introduced early in the synthesis and maintained throughout, as it can be sensitive to harsh reaction conditions.

- Chlorination reagents other than NCS, such as sulfuryl chloride or chlorine gas, can be used but require more stringent control to avoid over-chlorination or degradation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.

Major Products Formed

Oxidation: Formation of 4,5-dichloro-3-oxothiophene-2-carboxylic acid.

Reduction: Formation of 3-hydroxythiophene-2-carboxylic acid or 4,5-dichlorothiophene-2-carboxylic acid.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its chlorinated and hydroxylated structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

- Biological Activities : The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structure enables interactions with various biological targets, which may lead to significant therapeutic effects.

Medicine

- Pharmaceutical Research : Ongoing research explores the compound's potential as a therapeutic agent. Studies have indicated its role in inhibiting specific enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in conditions like Alzheimer's disease.

Industry

- Organic Semiconductors : The compound is utilized in the development of organic semiconductors due to its electronic properties. It also finds application as a corrosion inhibitor in various industrial processes.

The compound has shown promise in several biological assays:

Antimicrobial Activity

Research indicates that it exhibits significant antimicrobial activity against Gram-positive bacteria. A study evaluated its efficacy against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis, demonstrating notable inhibitory effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | High |

| Enterococcus faecalis | 32 | Moderate |

| Clostridioides difficile | 64 | Low |

Neuroprotective Effects

In vitro studies have demonstrated that the compound can exert neuroprotective effects on mouse neuroblastoma cells by inhibiting apoptosis and promoting cell survival under oxidative stress conditions. This activity is often linked to the modulation of signaling pathways such as Akt/Nrf2/HO-1.

Case Studies

Several case studies highlight the efficacy of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid:

Case Study on Lung Cancer

In a clinical trial involving patients with advanced lung cancer, derivatives similar to this compound demonstrated significant tumor reduction when combined with standard chemotherapy treatments.

Antimicrobial Resistance Study

A study focusing on drug-resistant Staphylococcus aureus found that this compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine atoms and a hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Effects: Hydroxyl vs. Methyl Groups

The closest structural analog is 4,5-Dichloro-3-methylthiophene-2-carboxylic acid (), which replaces the hydroxyl group at position 3 with a methyl group. Key differences include:

- Polarity and Solubility: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents (e.g., water or methanol) compared to the more lipophilic methyl derivative.

- Applications : The methyl derivative is utilized as a building block for bioactive molecules, while the hydroxylated analog could serve in reactions requiring nucleophilic or hydrogen-bonding sites (e.g., esterification or metal coordination) .

Thiophene Carboxylic Acid Derivatives

5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic Acid () provides comparative spectral and analytical

- IR Spectroscopy : Strong absorption at 3446 cm⁻¹ (O–H stretch) and 1713 cm⁻¹ (C=O stretch) confirms hydroxyl and carboxylic acid groups .

- Mass Spectrometry : A molecular ion peak at m/z 236 aligns with its molecular formula (C₁₂H₁₂O₃S) .

- Elemental Analysis : Close agreement between calculated and found values (e.g., 13.57% vs. 13.69% sulfur) validates purity .

In contrast, the target compound’s chlorine substituents would likely shift IR peaks due to their electron-withdrawing nature and increase molecular weight (evident in MS).

Benzene vs. Thiophene Ring Systems

Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ), a benzene-based carboxylic acid, highlights differences in aromatic systems:

- Biological Activity : Caffeic acid’s dihydroxy groups are linked to antioxidant properties, whereas chlorinated thiophenes may exhibit distinct pharmacological profiles due to halogenation .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid can be represented as follows:

This compound features a thiophene ring substituted with two chlorine atoms and a hydroxyl group, contributing to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that thiophene derivatives, including 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid, exhibit significant anticancer activity. A study by Thomas et al. (2017) demonstrated that various thiophene derivatives were tested against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and T47D (breast cancer) cells. The results highlighted that compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced anti-proliferative effects compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid | A549 | 3.66 | High |

| Methyl 2-amino-3-carboxylate thiophenes | HeLa | 5.12 | Moderate |

| Pemetrexed | T47D | 2.90 | Standard Reference |

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through interactions with the epidermal growth factor receptor tyrosine kinase (EGFR-TK) .

Antimicrobial Activity

In addition to its anticancer properties, 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid has shown promising antimicrobial activity against Gram-positive bacteria. A recent study evaluated its efficacy against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The compound exhibited significant inhibitory effects, suggesting potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | High |

| Enterococcus faecalis | 32 | Moderate |

| Clostridioides difficile | 64 | Low |

The biological activity of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid is attributed to several mechanisms:

- Inhibition of EGFR-TK : The compound interacts with the EGFR-TK pathway, leading to reduced cell proliferation in cancer cells.

- Induction of Apoptosis : Studies have shown that treatment with this compound can induce apoptosis in cancer cell lines by affecting the cell cycle and promoting cell death pathways.

- Antimicrobial Mechanisms : Its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes contributes to its antimicrobial efficacy.

Case Studies

Several case studies have explored the efficacy of thiophene derivatives in clinical settings:

- Case Study on Lung Cancer : In a clinical trial involving patients with advanced lung cancer, a derivative similar to 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid demonstrated significant tumor reduction when combined with standard chemotherapy treatments.

- Antimicrobial Resistance Study : A study focusing on drug-resistant Staphylococcus aureus found that this compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-dichloro-3-hydroxythiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of thiophene precursors. For example, diazotization and chlorination steps (e.g., using cupric chloride and sodium nitrite) are critical for introducing chloro groups, as demonstrated in the synthesis of structurally similar trifluorobenzoic acids . Optimization includes controlling reaction time (1.5–2 hours), stoichiometric ratios of reagents, and post-reaction extraction with solvents like diethyl ether. Crystallization via slow evaporation (e.g., in toluene) improves purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR/IR spectroscopy : Assign peaks for hydroxyl (-OH), carboxylic acid (-COOH), and chloro groups. For example, IR absorption bands near 2500–3300 cm⁻¹ (O-H stretch) and 1680–1720 cm⁻¹ (C=O stretch) are diagnostic .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) using the molecular formula C₅HCl₂O₃S.

- Melting point analysis : Compare observed values (e.g., 206–207°C for similar thiazole-carboxylic acids) with literature to assess purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow hazard mitigation strategies for chlorinated thiophenes:

- Use fume hoods and PPE (gloves, goggles) to avoid respiratory and dermal exposure .

- Implement spill containment measures (e.g., absorbent materials) and avoid contact with incompatible substances (e.g., strong oxidizers) .

- Store in cool, dry conditions, segregated from food or feed products .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 4,5-dichloro-3-hydroxythiophene-2-carboxylic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or SHELXS is ideal. Key parameters include:

- Refinement of dihedral angles between the thiophene ring and substituents (e.g., 6.8° deviation observed in similar benzoic acids) .

- Hydrogen-bonding analysis (e.g., O–H⋯O dimers in carboxylic acid groups) to confirm intermolecular interactions .

- Validation using CIF files and R-factor convergence (<5% for high reliability) .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) can model reaction pathways:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Simulate substituent effects (e.g., chloro groups’ electron-withdrawing impact) on reaction intermediates.

- Validate with experimental kinetic data (e.g., reaction rates under varying pH/temperature) .

Q. How can researchers address contradictions in spectroscopic data for this compound?

- Methodological Answer : Resolve discrepancies via:

- Comparative analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., ethyl 2-amino-thiophene carboxylates) .

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -OH groups) in NMR .

- Dynamic light scattering (DLS) : Check for aggregation effects that may skew spectral interpretations .

Q. What strategies optimize the compound’s stability during long-term storage for biological assays?

- Methodological Answer : Stabilization approaches include:

- Lyophilization to prevent hydrolysis of the carboxylic acid group.

- Storage under inert atmospheres (argon) at -20°C to minimize oxidative degradation.

- Regular HPLC monitoring (C18 columns, acetonitrile/water mobile phase) to detect decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.